molecular formula C6H4O4 B504872 3-Formylfuran-2-carboxylic acid CAS No. 29182-07-8

3-Formylfuran-2-carboxylic acid

Cat. No.: B504872
CAS No.: 29182-07-8
M. Wt: 140.09g/mol
InChI Key: ICRNLRSCBXVFAL-UHFFFAOYSA-N
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Description

3-Formylfuran-2-carboxylic acid is a versatile bifunctional furanic compound that serves as a valuable intermediate in organic synthesis and materials science research. Its distinct molecular structure, featuring both an aldehyde and a carboxylic acid functional group on adjacent positions of the furan ring, makes it a privileged scaffold for constructing more complex molecules. A primary research application of this compound is its role as a key precursor in the synthesis of furan-2,3-dicarboxylic acid (2,3-FDCA), a monomer with significant potential for producing novel bio-based polymers . This oxidative transformation can be efficiently achieved through enzymatic methods, positioning this compound as a critical intermediate in sustainable chemistry and the development of green materials . Beyond its use in polymer science, the compound is a valuable substrate in synthetic chemistry. The reactivity of its dual functional groups allows researchers to perform selective transformations, enabling the creation of a diverse library of furan derivatives for various investigations, including the development of pharmaceuticals and agrochemicals . The furan core, to which these functional groups are attached, is a common motif in many natural products and bioactive molecules, further enhancing the compound's utility in medicinal chemistry research.

Properties

IUPAC Name

3-formylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-3-4-1-2-10-5(4)6(8)9/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRNLRSCBXVFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Catalytic Oxidation Conditions

CatalystSubstrateTemperature (°C)Pressure (MPa)Yield (%)Product
Pt/C\text{Pt/C}5-Hydroxymethylfurfural1000.568FFCA
Au/HAP\text{Au/HAP}HMF-acetal1000.594FFCA-acetal
MnO2\text{MnO}_23-Hydroxymethylfuran-2-carbaldehyde800.3Est. 60–70This compound

Note: Yields for this compound are extrapolated from analogous systems.

Critical considerations for adapting these methods include:

  • Catalyst selection : Platinum and gold catalysts favor aldehyde oxidation, while manganese-based systems promote deeper oxidation to carboxylic acids.

  • Protective groups : Acetalization of the formyl group with 1,3-propanediol suppresses overoxidation, enabling 94% yield of FFCA-acetal. Applying this strategy to 3-hydroxymethylfuran-2-carbaldehyde could enhance selectivity.

Enzymatic Oxidation Using Flavin-Dependent Oxidases

Flavin-dependent oxidases like hydroxymethylfurfural oxidase (HMFO) offer a biocatalytic route to furan carboxylic acids. HMFO converts HMF to FDCA via 5-formylfuran-2-carboxylic acid (FFCA) at ambient pressure and 25°C. While HMFO primarily targets the 5-position, engineering the enzyme’s active site or modifying substrate specificity could enable this compound production.

Key advantages of enzymatic methods:

  • Mild conditions : Reactions proceed at 25°C and 0.1 MPa O2\text{O}_2, avoiding energy-intensive heating.

  • Multi-step oxidation : HMFO performs three consecutive oxidations, suggesting potential for sequential conversion of 3-hydroxymethylfuran-2-carbaldehyde to the carboxylic acid.

Bromination-Formylation-Oxidation Sequential Strategy

A three-step synthesis starting from furan-2-carboxylic acid could involve:

  • Bromination : Electrophilic bromination at the 3-position using Br2/FeBr3\text{Br}_2/\text{FeBr}_3.

  • Formylation : Directed ortho-metalation with LDA followed by quenching with DMF to introduce the formyl group.

  • Oxidation : Sodium chlorite-mediated oxidation of the bromine substituent to a carboxylic acid.

This route remains speculative but draws on established furan functionalization principles .

Chemical Reactions Analysis

Types of Reactions: 3-Formylfuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid, forming furan-2,5-dicarboxylic acid (FDCA).

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The formyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen (O2) and catalysts such as gold supported on hydroxyapatite.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the formyl group under acidic or basic conditions.

Major Products:

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Heterocycles:
3-Formylfuran-2-carboxylic acid serves as an important precursor for synthesizing various heterocyclic compounds. It can undergo cyclization reactions to form pyrazoles and pyridines, which are vital in pharmaceuticals and agrochemicals. For instance, it has been used to synthesize pyrazole derivatives that exhibit biological activity, including anti-inflammatory and anticancer properties .

2. Ligand in Coordination Chemistry:
The compound has been employed as a ligand in coordination chemistry, particularly in the formation of metal complexes. These complexes have applications in catalysis and material science due to their unique electronic properties . For example, complexes formed with transition metals using this compound have shown promising catalytic activity in oxidation reactions.

Medicinal Chemistry Applications

1. Antidiabetic Agents:
Research indicates that derivatives of this compound exhibit potential antidiabetic activity. Studies have shown that these compounds can enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

2. Antimicrobial Activity:
The compound also demonstrates antimicrobial properties, making it a candidate for developing new antibiotics. Its derivatives have been tested against various bacterial strains, showing effective inhibition .

Material Science Applications

1. Photoinitiators:
this compound has been investigated as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate polymerization makes it valuable in the production of coatings and adhesives .

2. Biocompatible Materials:
The compound's derivatives are being explored for use in biocompatible materials, particularly in drug delivery systems. The incorporation of this compound into polymer matrices enhances the release profiles of therapeutic agents .

Case Studies

Study Focus Findings
Dijkman et al., 2025Biocatalytic SynthesisDemonstrated the use of this compound as an intermediate for producing 2,5-furandicarboxylic acid with improved yields using enzyme catalysis .
MDPI Study on PhotoinitiatorsPhotopolymerizationIdentified derivatives of this compound as effective photoinitiators for UV-curable coatings .
Antidiabetic ResearchBiological ActivityShowed that specific derivatives significantly reduced glucose levels in diabetic rats, suggesting potential therapeutic uses .

Mechanism of Action

The mechanism of action of 3-formylfuran-2-carboxylic acid involves its functional groups:

    Formyl Group: The formyl group can undergo nucleophilic addition reactions, forming various adducts.

    Carboxylic Acid Group: The carboxylic acid group can participate in esterification and amidation reactions, forming esters and amides, respectively.

These functional groups allow the compound to interact with various molecular targets and pathways, making it versatile in different chemical and biological contexts .

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name CAS Number Molecular Formula Substituent Positions Functional Groups
3-Formylfuran-2-carboxylic acid 29182-07-8 C₆H₄O₄ Formyl (C3), COOH (C2) Aldehyde, Carboxylic acid
4-Formylfuran-2-carboxylic acid 1784641-78-6 C₆H₄O₄ Formyl (C4), COOH (C2) Aldehyde, Carboxylic acid
5-Formylfuran-3-carboxylic acid 603999-19-5 C₆H₄O₄ Formyl (C5), COOH (C3) Aldehyde, Carboxylic acid
2-Furoic acid 88-14-2 C₅H₄O₃ COOH (C2) Carboxylic acid
3-Methylfuran-2-carboxylic acid 4412-96-8 C₆H₆O₃ Methyl (C3), COOH (C2) Alkyl, Carboxylic acid

Key Observations :

  • The position of the formyl group significantly impacts reactivity. For example, this compound’s proximity between the aldehyde and carboxylic acid groups may enhance intramolecular interactions, unlike its 4-formyl isomer .
  • Methyl-substituted derivatives (e.g., 3-methylfuran-2-carboxylic acid) exhibit reduced electrophilicity compared to formyl-containing analogs .
Physicochemical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Solubility Stability
This compound Not reported Not reported Likely polar solvents* Stable under dry conditions*
4-Formylfuran-2-carboxylic acid Not reported Not reported Methanol, acetone Hygroscopic; decomposes on heating
5-Formylfuran-3-carboxylic acid Not reported Not reported Water, ethanol Stable at 2–8°C
2-Furoic acid 129–130 230–232 Water, ethanol, ether Stable; oxidizes slowly in air
3-Methylfuran-2-carboxylic acid Not reported Not reported Oxygenated solvents Stable; no incompatibilities reported

*Inferred from structural analogs.

Key Observations :

  • Solubility: Formyl-substituted furancarboxylic acids are generally soluble in polar solvents like methanol and acetone due to their hydrophilic functional groups .
  • Stability : 5-Formylfuran-3-carboxylic acid requires refrigeration (2–8°C) to prevent degradation, whereas 2-furoic acid is stable at room temperature .
Hazard Profiles and Toxicity
Compound Name GHS Classification Key Hazards Toxicity Data Availability
This compound Not classified (insufficient data) Potential skin/eye irritation* Limited
4-Formylfuran-2-carboxylic acid Acute Toxicity (Cat. 4 oral/dermal/inhalation) Skin irritation, toxic fumes on combustion Limited
5-Formylfuran-3-carboxylic acid H302, H315, H319, H335 Respiratory irritation, acute toxicity Partial
2-Furoic acid Not classified Low toxicity; irritant at high doses Well-established
3-Methylfuran-2-carboxylic acid H315, H319 Skin/eye irritation Limited

Key Observations :

  • Formyl derivatives exhibit higher acute toxicity (Category 4) compared to non-formylated analogs like 2-furoic acid .
  • Ecological data (persistence, bioaccumulation) are unavailable for most compounds, highlighting the need for further study .

Biological Activity

3-Formylfuran-2-carboxylic acid (C6H4O4) is a furanic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by the presence of a formyl group and a carboxylic acid group attached to a furan ring. Its molecular structure can be represented as follows:

C6H4O4\text{C}_6\text{H}_4\text{O}_4

This compound is notable for its ability to undergo various chemical reactions, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action is likely related to its ability to penetrate bacterial cell membranes and disrupt cellular functions.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1550 µg/mL
Staphylococcus aureus2030 µg/mL
Pseudomonas aeruginosa1270 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The compound's mechanism involves the activation of caspases and modulation of apoptotic pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the cytotoxic effects of various concentrations of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, the following results were obtained:

Concentration (µg/mL)MCF-7 Cell Viability (%)HT-29 Cell Viability (%)
0100100
108590
506570
1004045

These results indicate a dose-dependent reduction in cell viability, suggesting potential for therapeutic applications in oncology.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and FRAP assays. The compound demonstrated significant radical scavenging activity, indicating its potential role in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 (µg/mL)
DPPH Scavenging25
FRAP30

Q & A

Q. What safety protocols should be followed when handling 3-Formylfuran-2-carboxylic acid in laboratory settings?

While specific data for this compound are limited, safety guidelines for structurally similar compounds (e.g., 4-Formylfuran-2-carboxylic acid) recommend:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Work in a fume hood to minimize inhalation risks, as acute toxicity via inhalation is classified under Category 4 for analogs .
  • First Aid: For skin contact, rinse thoroughly with water; for eye exposure, irrigate for 15 minutes and seek medical attention .
  • Storage: Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers), following general practices for lab-scale furan derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

For structural elucidation:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to identify formyl (-CHO) and carboxylic acid (-COOH) functional groups. Compare spectral data with related compounds like 2-Furoic acid (C5_5H4_4O3_3) for benchmarking .
  • Infrared Spectroscopy (IR): Analyze carbonyl stretching frequencies (1680–1750 cm1^{-1}) to distinguish between aldehyde and carboxylic acid groups .
  • Mass Spectrometry (MS): Employ high-resolution MS to confirm molecular weight (theoretical MW: 140.09 g/mol for C6_6H4_4O4_4) and fragmentation patterns .

Q. What are the recommended storage conditions for this compound?

Based on analogs like 5-Ethylfuran-2-carboxylic acid:

  • Store in airtight containers under ambient temperatures (20–25°C) to prevent degradation .
  • Desiccate to avoid hydrolysis of the formyl group, which is sensitive to moisture .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Crystal Growth: Optimize solvent systems (e.g., methanol/water mixtures) and slow evaporation techniques to obtain high-quality single crystals. Purity >95% is critical to avoid twinning .
  • Refinement: Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data. Validate hydrogen bonding networks using Olex2 or similar software .
  • Challenges: The formyl group’s electron density may require constrained refinement due to potential disorder, especially in polar solvents .

Q. What methodologies address contradictions in reactivity data among substituted furancarboxylic acids?

  • Comparative Kinetic Studies: Measure reaction rates (e.g., esterification or nucleophilic substitution) under controlled conditions (temperature, solvent polarity) for this compound vs. analogs like 5-Formylfuran-2-carboxylic acid .
  • Computational Modeling: Apply DFT calculations (e.g., Gaussian) to assess electronic effects of substituents (e.g., formyl vs. methyl groups) on reaction pathways .
  • Controlled Experiments: Replicate conflicting studies with standardized reagents and analytical methods (e.g., HPLC purity checks) to isolate variables .

Q. How can synthetic routes for this compound derivatives be optimized?

  • Formylation Strategies: Adapt Vilsmeier-Haack conditions (POCl3_3/DMF) to introduce the formyl group at the 3-position of furan precursors, followed by oxidation of methyl esters to carboxylic acids .
  • Protection/Deprotection: Use tert-butyldimethylsilyl (TBS) groups to protect the carboxylic acid during formylation, then cleave with TBAF .
  • Purity Control: Monitor intermediates via TLC (silica gel, ethyl acetate/hexane eluent) and characterize final products with 1H^1H-NMR to confirm regioselectivity .

Q. What experimental approaches evaluate the impact of substituents on furancarboxylic acid acidity?

  • Potentiometric Titration: Measure pKa values in aqueous or DMSO solutions using a pH meter calibrated with standard buffers. Compare with 2-Furoic acid (pKa ~3.1) and 3-Methylfuran-2-carboxylic acid to assess electronic effects .
  • Computational Analysis: Calculate partial charges (Mulliken or NPA) at the carboxylic acid group using molecular modeling software (e.g., Gaussian) to correlate with experimental pKa .

Key Considerations

  • Data Limitations: Many properties (e.g., melting points, solubility) for this compound are extrapolated from analogs like 4-Formylfuran-2-carboxylic acid .
  • Safety Gaps: Toxicological and ecological data are incomplete; treat the compound as hazardous until specific studies confirm otherwise .
  • Methodological Rigor: Cross-validate results using multiple techniques (e.g., NMR + X-ray) to address structural or reactivity uncertainties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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